molecular formula C15H10OS B8665133 3-(1-Benzothien-3-yl)benzaldehyde

3-(1-Benzothien-3-yl)benzaldehyde

Cat. No. B8665133
M. Wt: 238.31 g/mol
InChI Key: MVRRENSHDVSHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzothien-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C15H10OS and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzothien-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzothien-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1-Benzothien-3-yl)benzaldehyde

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)benzaldehyde

InChI

InChI=1S/C15H10OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-10H

InChI Key

MVRRENSHDVSHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Formylphenyl)boronic acid (1.7 g, 11.3 mmol), 3-bromo-1-benzothiophene (2.0 g, 9.39 mmol) and cesium carbonate (4.6 g, 14.1 mmol) were added to a mixed solvent of ethanol (10 mL) and toluene (50 mL). After argon substitution, tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol) was added. The reaction mixture was stirred under an argon atmosphere at 70° C. for 18 hr. The reaction mixture was cooled, and the insoluble material was filtered through celite, and the filtrate was concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography (ethyl acetate:hexane=1:10-1:5) to give the title compound (2.1 g, yield 94%) as a pale-yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
94%

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